![molecular formula C22H17FN4O2S B2708164 2-(2-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione CAS No. 1359325-47-5](/img/structure/B2708164.png)

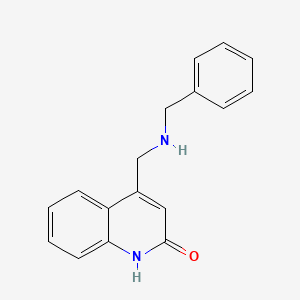

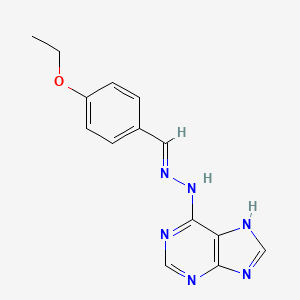

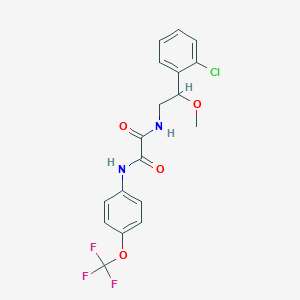

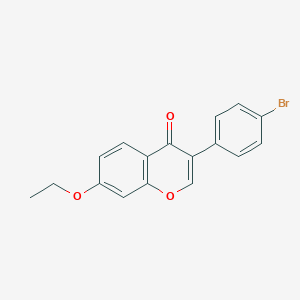

2-(2-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione” is a type of heterocyclic compound . It is reported that systems containing [1,2,4]triazolo[1,5-a]pyrimidine moiety are used in the treatment of various diseases, particularly cancer .

Molecular Structure Analysis

The molecular structure of this compound can be confirmed by various spectroscopic techniques such as IR, 1H-NMR, and MS .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined experimentally, and the IR spectrum can provide information about the functional groups present in the compound .Scientific Research Applications

Microwave-assisted Synthesis of Fused Heterocycles

The study by Shaaban (2008) explores the microwave-assisted synthesis of fused heterocycles incorporating a trifluoromethyl moiety, demonstrating the versatility of these compounds in creating diverse heterocyclic structures with potential biological activities. This research underscores the importance of innovative synthetic methods in accessing novel chemical spaces for further pharmacological exploration Shaaban, M. (2008). Microwave-assisted synthesis of fused heterocycles incorporating trifluoromethyl moiety. Journal of Fluorine Chemistry, 129, 1156-1161.

Heteroaromatization with 4-Hydroxycoumarin

El-Agrody et al. (2001) detail the synthesis of new pyrano[2,3-d]pyrimidines and [1,2,4]triazolo[1,5-c]pyrimidines, indicating the chemical flexibility of these frameworks to generate compounds with varied biological activities. This work highlights the potential for these heterocyclic compounds in drug discovery and development El-Agrody, A., et al. (2001). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1,2,4]triazine Derivatives. Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry, 6, 519 - 527.

Syntheses and Antagonist Activity of Triazolone and Triazine Derivatives

Watanabe et al. (1992) investigated a series of bicyclic triazolone and triazine derivatives for their antagonist activities, showcasing the therapeutic potential of these compounds in addressing neurological disorders. The findings from this study contribute to the understanding of structure-activity relationships within this chemical class Watanabe, Y., et al. (1992). Syntheses and 5-HT2 antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives. Journal of Medicinal Chemistry, 35 1, 189-194.

Antimicrobial Activities of Thieno and Furopyrimidine Derivatives

Research by Hossain and Bhuiyan (2009) on the synthesis and antimicrobial activities of thieno and furopyrimidine derivatives illuminates the potential of these compounds in combating microbial infections. This study contributes valuable insights into the application of these heterocyclic compounds in developing new antimicrobial agents Hossain, M., & Bhuiyan, M. (2009). Synthesis and Antimicrobial Activities of Some New Thieno and Furopyrimidine Derivatives. Journal of Scientific Research, 1, 317-325.

Anticonvulsant and Antidepressant Activities of Pyrido[2,3-d]pyrimidine Derivatives

Zhang et al. (2016) designed and synthesized pyrido[2,3-d]pyrimidine derivatives, assessing their anticonvulsant and antidepressant activities. This study highlights the therapeutic potential of these compounds in treating neurological disorders, opening avenues for further pharmacological investigations Zhang, H.-j., et al. (2016). Design, synthesis, and evaluation of the anticonvulsant and antidepressant activities of pyrido[2,3-d]pyrimidine derivatives. Medicinal Chemistry Research, 25, 1287-1298.

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their inhibition can lead to the suppression of tumor growth .

Mode of Action

Similar compounds have been found to inhibit the growth of cells by interacting with their targets and inducing apoptosis .

Biochemical Pathways

Similar compounds have been found to inhibit the expression of c-met and vegfr-2, which are involved in cell proliferation and survival .

Pharmacokinetics

Similar compounds are known to be soluble in water, methanol, ethanol, and chloroform, but insoluble in ether and acetone . These properties can impact the bioavailability of the compound.

Result of Action

Similar compounds have been found to inhibit the growth of cells in a dose-dependent manner, and induce apoptosis .

Properties

IUPAC Name |

11-[(2-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O2S/c23-17-9-5-4-8-16(17)14-26-22(29)27-18-11-13-30-19(18)20(28)25(21(27)24-26)12-10-15-6-2-1-3-7-15/h1-9,11,13H,10,12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKIILZVELJJSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CS3)N4C2=NN(C4=O)CC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[[3-(prop-2-enoylamino)oxetan-3-yl]methyl]carbamate](/img/structure/B2708081.png)

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2708082.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2708091.png)

![N-(4-chlorophenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2708094.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2708096.png)

![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2708104.png)